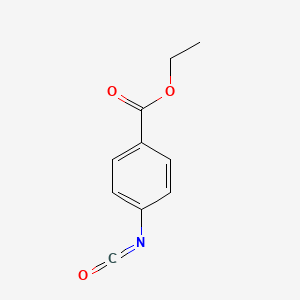

Ethyl 4-isocyanatobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEPCPHKICBCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184815 | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30806-83-8 | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30806-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-isocyanatobenzoate fundamental properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-isocyanatobenzoate is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates both an ethyl ester and a highly reactive isocyanate group, making it a versatile building block for the synthesis of a wide array of complex molecules. The isocyanate moiety readily reacts with nucleophiles such as amines, alcohols, and thiols, allowing for the formation of ureas, carbamates, and thiocarbamates, respectively. This reactivity profile enables its use in the preparation of various derivatives, including polymers and pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the fundamental properties, safety information, and reactivity of this compound.

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Chemical Structure | PubChem | |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2][3] |

| CAS Number | 30806-83-8 | [2][3] |

| Appearance | Solid, clear colorless to yellow liquid after melting | [3][4] |

| Melting Point | 27-32 °C | [3][5] |

| Boiling Point | 118-119 °C at 0.8 mmHg | [3][5] |

| Solubility | Hydrolyzes in water. Soluble in various organic solvents. | [4] |

| Storage Temperature | 2-8°C | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3][6] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N=C=O | [2] |

| InChIKey | CFEPCPHKICBCJV-UHFFFAOYSA-N | [2][3] |

Safety and Hazard Information

This compound is a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn at all times.[3][6] Work should be conducted in a well-ventilated area or a fume hood. The compound is sensitive to moisture and should be stored accordingly.[7]

| Hazard Statement | GHS Classification | Source(s) |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | [2] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2] |

| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | [7] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [2] |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | [2] |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization (Category 1) | [3][6] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | [3][6] |

Reactivity Profile

The key to the synthetic utility of this compound lies in the high electrophilicity of the carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to nucleophilic attack from a variety of functional groups. The general mechanism involves the addition of a nucleophile to the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.[4]

Key reactions include:

-

With Amines: Primary and secondary amines react readily to form substituted ureas.

-

With Alcohols: In the presence of a catalyst, alcohols react to form carbamates.

-

With Water: The compound hydrolyzes in the presence of water, eventually forming an amine and carbon dioxide through an unstable carbamic acid intermediate.[4]

The reactivity of the isocyanate group is a cornerstone of its application in organic synthesis, enabling the facile construction of diverse molecular architectures.

Caption: General reactivity of this compound with common nucleophiles.

Applications in Synthesis

This compound serves as a valuable reagent in the synthesis of various organic compounds. Notably, it has been utilized in the preparation of:

-

Cellulose Carbamate and Ester Derivatives: The isocyanate group can react with the hydroxyl groups of cellulose to form carbamate linkages, thereby modifying the properties of the biopolymer.[1][6]

-

Dihydropyrimidinone Derivatives: It is a potential precursor for the synthesis of complex heterocyclic structures such as ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate, which are of interest in medicinal chemistry.[1]

-

Carboxamido Derivatives: It can be used in the preparation of compounds like ethyl 4-(2-oxocyclohexanecarboxamido)benzoate.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are often proprietary or specific to a particular research context. However, a general procedure for the reaction of an isocyanate with an alcohol to form a carbamate is provided below as a representative example of its reactivity.

General Protocol for Carbamate Synthesis:

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Caption: A generalized workflow for the synthesis of carbamates using an isocyanate.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, and biodegradation studies of new cellulose-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

An In-depth Technical Guide to Ethyl 4-isocyanatobenzoate (CAS: 30806-83-8) for Researchers and Drug Development Professionals

An authoritative resource on the synthesis, properties, and applications of Ethyl 4-isocyanatobenzoate, a versatile reagent in chemical synthesis and a key building block for targeted therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this important chemical compound, including detailed experimental protocols and insights into its role in the development of innovative therapies.

Core Chemical and Physical Properties

This compound is a reactive organic compound valued for its isocyanate functional group, which readily participates in various chemical transformations. This reactivity makes it a crucial intermediate in the synthesis of a wide range of molecules, from modified natural polymers to sophisticated small-molecule inhibitors.

| Property | Value |

| CAS Number | 30806-83-8 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol [1] |

| Appearance | Solid |

| Melting Point | 27-29 °C (lit.)[2] |

| Boiling Point | 118-119 °C at 0.8 mmHg (lit.)[2] |

| Solubility | Soluble in various organic solvents. |

| SMILES String | CCOC(=O)c1ccc(cc1)N=C=O[2] |

| InChI Key | CFEPCPHKICBCJV-UHFFFAOYSA-N[2] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of ethyl 4-aminobenzoate with a phosgene equivalent, such as triphosgene. This reaction should be performed with caution in a well-ventilated fume hood due to the toxicity of the reagents.

Experimental Protocol: Synthesis from Ethyl 4-aminobenzoate

Materials:

-

Ethyl 4-aminobenzoate

-

Triphosgene

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-aminobenzoate in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.

-

Slowly add the triphosgene solution to the ethyl 4-aminobenzoate solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly add triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Applications in Research and Drug Development

This compound serves as a valuable building block in several areas of chemical and pharmaceutical research. Its bifunctional nature, possessing both an isocyanate and an ester group, allows for diverse chemical modifications.

Modification of Natural Polymers: Cellulose Carbamates

This compound can be used to modify the surface of cellulose, a readily available biopolymer, to create cellulose carbamates. This modification alters the properties of cellulose, such as its solubility and reactivity, opening up new applications for this abundant natural material.

Materials:

-

Microcrystalline cellulose

-

Lithium chloride (LiCl)

-

N,N-Dimethylacetamide (DMAc)

-

This compound

-

Anhydrous toluene

-

Methanol

-

Standard laboratory glassware

Procedure:

-

Cellulose Dissolution:

-

Activate the microcrystalline cellulose by heating it in water, followed by solvent exchange with methanol and then toluene.

-

Prepare a solution of LiCl in anhydrous DMAc.

-

Add the activated cellulose to the LiCl/DMAc solution and stir at an elevated temperature (e.g., 80-100 °C) until a homogeneous solution is obtained.

-

-

Carbamoylation Reaction:

-

Cool the cellulose solution to room temperature.

-

Add this compound to the cellulose solution under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature or slightly elevated temperature for a specified period (e.g., 24 hours).

-

-

Isolation and Purification:

-

Precipitate the cellulose carbamate by pouring the reaction mixture into a non-solvent such as methanol.

-

Filter the precipitate and wash it extensively with methanol and then water to remove unreacted reagents and solvent residues.

-

Dry the resulting cellulose carbamate under vacuum.

-

Characterization: The degree of substitution and the structure of the cellulose carbamate can be determined by techniques such as FT-IR spectroscopy, solid-state NMR, and elemental analysis.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

This compound is a key precursor in the synthesis of various inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[3] PARP inhibitors have emerged as a promising class of targeted cancer therapies, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6][7]

The synthesis of PARP inhibitors often involves the reaction of this compound with an appropriate amine-containing scaffold. The resulting urea linkage forms a core structural motif in many potent PARP inhibitors.

PARP1, the most abundant member of the PARP family, plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3][8] Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[9][10] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[4][8] In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[3] The inability to repair these DSBs ultimately leads to cell death, a concept known as synthetic lethality.[3]

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is important to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H317 | May cause an allergic skin reaction. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

-

Skin and Body Protection: Laboratory coat.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile reagent with significant applications in both materials science and medicinal chemistry. Its ability to readily react with nucleophiles makes it an ideal building block for the synthesis of complex molecules, including modified biopolymers and potent enzyme inhibitors. This guide has provided an in-depth overview of its properties, synthesis, and key applications, along with detailed experimental protocols to aid researchers in their scientific endeavors. A thorough understanding of its chemistry and safe handling practices will enable scientists to fully harness the potential of this important compound in their research and development activities.

References

- 1. data.epo.org [data.epo.org]

- 2. researchgate.net [researchgate.net]

- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. The Use of PARP Inhibitors to Treat Cancer — Journey To Healthcare [journeytohealthcare.co.uk]

- 8. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARP1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 4-isocyanatobenzoate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-isocyanatobenzoate, a key reagent in synthetic organic chemistry, with a particular focus on its relevance in the field of drug discovery and development. This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its application in the development of targeted therapeutics, such as PARP inhibitors.

Physicochemical Properties of this compound

This compound is a solid at room temperature with a molecular weight of 191.18 g/mol .[1][2] It is characterized by the presence of both an ethyl ester and an isocyanate functional group, making it a versatile building block in organic synthesis. The isocyanate group is highly reactive towards nucleophiles, a property that is exploited in the synthesis of a variety of derivatives.

| Property | Value | Reference |

| Molecular Weight | 191.18 g/mol | [1][2] |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| CAS Number | 30806-83-8 | [2] |

| Melting Point | 27-29 °C (lit.) | [2] |

| Boiling Point | 118-119 °C/0.8 mmHg (lit.) | [2] |

| Appearance | Solid | [2] |

| SMILES String | CCOC(=O)c1ccc(cc1)N=C=O | [2] |

| InChI Key | CFEPCPHKICBCJV-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound typically proceeds from its corresponding amine precursor, ethyl 4-aminobenzoate. The conversion of the amino group to an isocyanate can be achieved using phosgene or a phosgene equivalent, such as triphosgene.

Synthesis of Ethyl 4-aminobenzoate (Precursor)

A common method for the synthesis of ethyl 4-aminobenzoate is the reduction of ethyl 4-nitrobenzoate.

Materials:

-

Ethyl 4-nitrobenzoate

-

Ethanol

-

Ammonium chloride

-

Water

-

Indium powder

-

Dichloromethane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Hexane

-

1000-mL round-bottomed flask

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 1000-mL round-bottomed flask equipped with a magnetic stir bar, suspend 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.

-

Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the suspension.

-

Add 23.5 g (205 mmol) of indium powder to the mixture.

-

Heat the resulting mixture at reflux for 2.5 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with 350-400 mL of water and filter under vacuum.

-

Extract the filtrate with 6-8 portions of 50-60 mL of dichloromethane.

-

Combine the organic phases and wash with 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Dissolve the crude product in 100 mL of dichloromethane, concentrate by warming, and then add 50 mL of hexane.

-

Allow the solution to stand in a refrigerator overnight and then filter the resulting crystals to yield ethyl 4-aminobenzoate.

Synthesis of this compound

The conversion of ethyl 4-aminobenzoate to this compound is typically achieved through phosgenation.

Materials:

-

Ethyl 4-aminobenzoate

-

Triphosgene (a safer alternative to phosgene gas)

-

Anhydrous dichloromethane

-

Triethylamine

-

Round-bottom flask

-

Magnetic stir bar

-

Condenser

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere, dissolve ethyl 4-aminobenzoate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate flask, prepare a solution of triphosgene (approximately 0.4 equivalents) in anhydrous dichloromethane.

-

Cool the amine solution to 0 °C using an ice bath.

-

Slowly add the triphosgene solution to the stirred amine solution via a dropping funnel.

-

After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (looking for the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound, which can be further purified by distillation under reduced pressure.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

-

Expected ¹H NMR (CDCl₃) signals:

-

Triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

Quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

Two doublets in the aromatic region corresponding to the protons on the benzene ring.

-

-

Expected ¹³C NMR (CDCl₃) signals:

-

Signals for the methyl and methylene carbons of the ethyl group.

-

Signals for the aromatic carbons.

-

A signal for the ester carbonyl carbon.

-

A signal for the isocyanate carbon.

-

-

Sample Preparation: As this compound is a low-melting solid, a spectrum can be obtained by placing a small amount of the molten sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Key Spectral Feature: A strong, characteristic absorption band is expected in the region of 2250-2280 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isocyanate (-N=C=O) group.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Data Acquisition: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol ) and characteristic fragment ions.

Applications in Drug Development

The high reactivity of the isocyanate group makes this compound a valuable reagent for introducing a carbamate or urea linkage into a molecule. This is particularly useful in drug development for creating derivatives of lead compounds to improve their pharmacological properties or to attach them to other molecules, such as probes or carriers.

Role in the Synthesis of PARP Inhibitors

One notable application of isocyanate-containing compounds is in the synthesis of inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks.[3] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a process known as synthetic lethality.[3]

This compound has been utilized in the preparation of tricyclic derivatives that act as inhibitors of PARP-1. The isocyanate group can react with an appropriate nucleophile on a core scaffold to form the final inhibitor molecule.

Experimental Workflow for Inhibitor Synthesis

The following diagram illustrates a general experimental workflow for the synthesis of a hypothetical PARP inhibitor using this compound.

Conclusion

This compound is a valuable and versatile reagent with a well-defined set of physicochemical properties. Its synthesis from readily available starting materials and its characteristic reactivity make it an important tool for organic chemists. In the context of drug development, its utility in the synthesis of targeted therapies, such as PARP inhibitors, highlights its significance in the ongoing efforts to develop novel treatments for diseases like cancer. The experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and application of this important chemical compound.

References

Ethyl 4-isocyanatobenzoate chemical structure

An In-depth Technical Guide to Ethyl 4-isocyanatobenzoate

This technical guide provides a comprehensive overview of this compound, a key reagent in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its chemical structure, properties, synthesis, and reactivity.

Chemical Identity and Structure

This compound is an aromatic compound containing both an ethyl ester and a highly reactive isocyanate functional group. This bifunctional nature makes it a valuable building block for the synthesis of a wide range of organic molecules, including pharmaceuticals, polymers, and other specialty chemicals.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₉NO₃[1]

-

Synonyms: 4-(Ethoxycarbonyl)phenyl isocyanate, Benzoic acid, 4-isocyanato-, ethyl ester, Ethyl p-isocyanatobenzoate[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 191.18 g/mol | [1][2] |

| Appearance | Solid; clear colorless to yellow liquid after melting | [2][3] |

| Melting Point | 27-29 °C (lit.) | [2][4] |

| Boiling Point | 118-119 °C at 0.8 mmHg (lit.) | [2][4][5] |

| Solubility | Very slightly soluble in water (0.1 g/L at 25 °C); hydrolyzes in water. | [3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][4] |

| Storage Temperature | 2-8°C | [2][4] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N=C=O | [1] |

| InChIKey | CFEPCPHKICBCJV-UHFFFAOYSA-N | [1] |

Synthesis

This compound is commonly synthesized from its corresponding amine, ethyl 4-aminobenzoate (also known as benzocaine), through phosgenation. For safety reasons, the solid and more manageable phosgene equivalent, triphosgene (bis(trichloromethyl) carbonate), is often preferred.

Caption: Synthesis of this compound from its amine precursor.

Experimental Protocol: Synthesis from Ethyl 4-aminobenzoate

The following protocol is a representative procedure adapted from a known method for synthesizing isocyanates from amino acid esters using triphosgene.

Materials:

-

Ethyl 4-aminobenzoate hydrochloride

-

Triphosgene (Bis(trichloromethyl) carbonate)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Ice bath, mechanical stirrer, separatory funnel, rotary evaporator

Procedure:

-

A three-necked, round-bottomed flask equipped with a mechanical stirrer is charged with dichloromethane and an equal volume of saturated aqueous sodium bicarbonate solution.

-

Ethyl 4-aminobenzoate hydrochloride (1.0 equivalent) is added to the biphasic mixture.

-

The flask is cooled in an ice bath, and the mixture is stirred vigorously.

-

Triphosgene (approximately 0.33-0.40 equivalents) is added in a single portion. Caution: Triphosgene is toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

-

The reaction mixture is stirred in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the amine and appearance of the strong isocyanate stretch at ~2260 cm⁻¹).

-

Once the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is collected.

-

The aqueous layer is extracted three times with small portions of dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be purified by vacuum distillation.

Reactivity and Applications

The isocyanate group (-N=C=O) is a potent electrophile, making this compound highly reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is the basis for its widespread use in the synthesis of carbamates (urethanes) and ureas, which are fundamental linkages in many polymers, pharmaceuticals, and biologically active molecules.[4]

Caption: General reactivity of this compound with nucleophiles.

Experimental Protocol: General Reaction with Nucleophiles

A. Carbamate Formation (Reaction with an Alcohol)

This protocol describes the uncatalyzed reaction with a primary alcohol. For less reactive secondary or tertiary alcohols, a catalyst such as 1,8-diazabicycloundec-7-ene (DBU) or dibutyltin dilaurate (DBTDL) may be required.[6]

-

To a stirred solution of a primary alcohol (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equivalent) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC until the isocyanate is consumed.

-

Upon completion, the solvent is removed under reduced pressure. The resulting crude carbamate can be purified by recrystallization or flash column chromatography.

B. Urea Formation (Reaction with an Amine)

The reaction with amines is typically rapid and exothermic.

-

An amine (1.0 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or THF) under an inert atmosphere.

-

A solution of this compound (1.0 equivalent) in the same solvent is added dropwise to the amine solution at room temperature.

-

The reaction is often instantaneous, resulting in the precipitation of the urea product. The mixture is stirred for 1-2 hours to ensure complete reaction.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure substituted urea.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 4-isocyanatobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for ethyl 4-isocyanatobenzoate, a key intermediate in the development of various pharmaceuticals and functional materials. This document details both the traditional phosgene-based and modern phosgene-free synthetic routes, offering detailed experimental protocols, quantitative data, and mechanistic insights to support research and development efforts.

Introduction

This compound (CAS No: 30806-83-8) is an aromatic isocyanate featuring an ester functional group.[1] Its bifunctional nature makes it a valuable building block in organic synthesis, particularly in the preparation of ureas, carbamates, and other derivatives that are often explored in drug discovery and materials science. The synthesis of this compound is primarily achieved through the conversion of its corresponding amine, ethyl 4-aminobenzoate (benzocaine). This guide will explore the two main synthetic strategies for this transformation.

Synthesis Pathways

There are two primary methodologies for the synthesis of this compound from ethyl 4-aminobenzoate: a phosgene-based approach and a phosgene-free approach.

Phosgene-Based Synthesis

The reaction of primary amines with phosgene or its safer equivalents, such as triphosgene, is a well-established and high-yielding method for the preparation of isocyanates.

Reaction Scheme:

Mechanism:

The reaction proceeds through the initial formation of a carbamoyl chloride intermediate from the reaction of the primary amine with phosgene (generated in situ from triphosgene). This intermediate is unstable and readily eliminates hydrogen chloride, often facilitated by a base, to yield the final isocyanate product.

Experimental Protocol:

This protocol is adapted from general procedures for the synthesis of isocyanates from primary amines using triphosgene.[2][3]

Materials:

-

Ethyl 4-aminobenzoate

-

Triphosgene

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 4-aminobenzoate (1 equivalent) in anhydrous DCM.

-

In a separate flask, prepare a solution of triphosgene (0.34 equivalents) in anhydrous DCM.

-

Cool the solution of ethyl 4-aminobenzoate to 0 °C using an ice bath.

-

Slowly add the triphosgene solution to the stirred amine solution under a nitrogen atmosphere.

-

Following the addition of triphosgene, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).

-

Upon completion, the reaction mixture can be filtered to remove triethylamine hydrochloride salt.

-

The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-aminobenzoate | [4][5] |

| Reagents | Triphosgene, Triethylamine | [2][3] |

| Solvent | Dichloromethane | [2][3] |

| Reaction Time | 2-4 hours | General estimate |

| Temperature | 0 °C to Room Temperature | General estimate |

| Yield | ~95-98% (estimated) | |

| Purity | >97% (after distillation) | [6] |

Phosgene-Free Synthesis

A safer and more environmentally friendly approach to isocyanate synthesis involves a two-step process: the formation of a carbamate intermediate, followed by its thermal decomposition.

Reaction Scheme:

Step 1: Carbamate Formation

Step 2: Thermal Decomposition

Mechanism:

The first step involves the nucleophilic attack of the amine onto the carbonyl group of a carbonate, such as diethyl carbonate, to form a carbamate. The second step is a thermal elimination reaction (thermolysis), where the carbamate decomposes at high temperatures to yield the isocyanate and an alcohol. This reaction is typically reversible, so the removal of the alcohol byproduct is necessary to drive the reaction to completion.[7]

Experimental Protocol:

Step 1: Synthesis of Ethyl N-(4-(ethoxycarbonyl)phenyl)carbamate

This protocol is based on general procedures for the synthesis of carbamates from aromatic amines and dialkyl carbonates.

Materials:

-

Ethyl 4-aminobenzoate

-

Diethyl carbonate

-

A suitable catalyst (e.g., zinc acetate, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (1 equivalent) and a large excess of diethyl carbonate (which can also serve as the solvent).

-

Add a catalytic amount of a suitable catalyst, such as zinc acetate, if desired, to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess diethyl carbonate under reduced pressure.

-

The resulting crude carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Thermal Decomposition of Ethyl N-(4-(ethoxycarbonyl)phenyl)carbamate

This protocol is based on general procedures for the thermolysis of carbamates.[7]

Materials:

-

Ethyl N-(4-(ethoxycarbonyl)phenyl)carbamate

-

High-boiling point inert solvent (e.g., Dowtherm A, optional)

-

Vacuum source

Procedure:

-

Set up a distillation apparatus suitable for high temperatures and vacuum.

-

Place the purified carbamate in the distillation flask. A high-boiling inert solvent can be added to facilitate heat transfer.

-

Heat the flask to a temperature range of 220-310 °C under reduced pressure.[7]

-

The this compound product will distill as it is formed, along with ethanol.

-

Collect the distillate, which should be the desired isocyanate. The efficiency of the distillation is key to separating the product from the starting carbamate and driving the equilibrium.

-

The collected product can be further purified by redistillation under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Step 1: Carbamate Formation | ||

| Starting Material | Ethyl 4-aminobenzoate | [4][5] |

| Reagents | Diethyl Carbonate | General knowledge |

| Yield | High (specific data not found) | - |

| Step 2: Thermal Decomposition | ||

| Starting Material | Ethyl N-(4-(ethoxycarbonyl)phenyl)carbamate | - |

| Temperature | 220-310 °C | [7] |

| Pressure | Reduced pressure | [7] |

| Overall Yield | 60-87% (selectivity for MDI from MDU) | [7] |

| Purity | >95% (after distillation) | General estimate |

Data Summary and Comparison

| Synthesis Pathway | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Phosgene-Based | Ethyl 4-aminobenzoate, Triphosgene, Base | High yield, well-established, relatively fast | Use of highly toxic phosgene equivalent, formation of corrosive HCl byproduct | ~95-98% |

| Phosgene-Free | Ethyl 4-aminobenzoate, Diethyl Carbonate | Avoids highly toxic reagents, more environmentally friendly | Requires high temperatures, may have lower overall yield, requires two distinct steps | 60-87% (estimated) |

Safety Considerations

-

Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, decomposes to release phosgene and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

-

Isocyanates: Isocyanates are potent respiratory and skin sensitizers. All handling of this compound should be done in a fume hood with appropriate PPE.

-

High Temperatures: The phosgene-free thermolysis requires very high temperatures, and appropriate precautions should be taken to prevent burns and ensure the stability of the equipment.

Conclusion

The synthesis of this compound can be effectively achieved through both phosgene-based and phosgene-free methods. The choice of pathway will depend on the available equipment, safety considerations, and desired scale of the reaction. The phosgene-based route offers high yields and is a well-understood process, while the phosgene-free route provides a safer and more environmentally benign alternative, albeit with potentially lower yields and more demanding reaction conditions. This guide provides the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. butlerov.com [butlerov.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-isocyanatobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 4-isocyanatobenzoate, a key reagent in synthetic chemistry. Due to the reactive nature of the isocyanate group, this document also outlines a detailed protocol for solubility determination and discusses its primary reaction pathway—urea formation—with a corresponding visual representation.

Core Concepts: Solubility of this compound

This compound is a solid at room temperature with a melting point of 27-29 °C. Its solubility in various organic solvents is a critical parameter for its effective use in chemical synthesis, particularly in reactions where it is a limiting reagent or where precise concentration control is necessary.

Data Presentation: Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in common organic solvents based on its chemical structure and general solubility principles. It is important to note that the isocyanate group can react with protic solvents like alcohols and water.

| Solvent | Chemical Formula | Polarity | Estimated Solubility | Rationale |

| Toluene | C₆H₅CH₃ | Nonpolar | High | The aromatic ring of toluene has a similar nonpolar character to the benzene ring of this compound. |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | High | Dichloromethane is a good solvent for a wide range of organic compounds and should effectively solvate both polar and nonpolar parts of the molecule. |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar aprotic | High | The ester group in ethyl acetate is similar to the ester in this compound, and it can act as a hydrogen bond acceptor. |

| Acetone | CH₃COCH₃ | Polar aprotic | High | Acetone is a versatile polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Ethanol | C₂H₅OH | Polar protic | Soluble (with reaction) | The polar nature of ethanol would facilitate dissolution; however, the hydroxyl group will react with the isocyanate to form a carbamate. |

| Methanol | CH₃OH | Polar protic | Soluble (with reaction) | Similar to ethanol, methanol will dissolve the compound but will also react with the isocyanate group. |

| Water | H₂O | Polar protic | Very Low (with reaction) | The high polarity of water makes it a poor solvent for the largely nonpolar structure of this compound. Furthermore, the isocyanate group will hydrolyze in the presence of water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. One source indicates a very low solubility of 0.1 g/L at 25°C.[1] |

Experimental Protocols: Determining the Solubility of a Reactive Compound

The following is a detailed methodology for the gravimetric determination of the solubility of a reactive compound like this compound in an organic solvent. This protocol is designed to minimize the reaction of the isocyanate with atmospheric moisture.

Objective: To determine the mass of this compound that dissolves in a given volume of an organic solvent at a specific temperature to achieve a saturated solution.

Materials:

-

This compound

-

Anhydrous organic solvent of choice (e.g., toluene, dichloromethane)

-

Vials with screw caps and PTFE septa

-

Analytical balance (accurate to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Drying tube with desiccant (e.g., calcium chloride)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation:

-

Dry all glassware in an oven at 120 °C for at least 4 hours and cool in a desiccator.

-

Ensure the solvent is anhydrous, for instance, by using a freshly opened bottle or by drying it over a suitable drying agent.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure a saturated solution is formed.

-

Record the initial mass of the vial and the compound.

-

Under a gentle stream of inert gas, add a known volume of the anhydrous solvent to the vial.

-

Immediately cap the vial tightly.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe fitted with a pre-weighed syringe filter. This step should be performed quickly to minimize temperature changes.

-

Dispense the filtered, saturated solution into a second pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the second vial containing the filtered solution.

-

Evaporate the solvent from the second vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Mandatory Visualization: Reaction Pathway

Isocyanates are highly reactive intermediates that readily react with nucleophiles. A primary and synthetically important reaction of this compound is its reaction with primary or secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of various pharmaceuticals and functional materials.

Caption: Synthesis of a substituted urea from this compound.

This guide provides a foundational understanding of the solubility and reactivity of this compound. For precise quantitative data, it is recommended to perform the detailed experimental protocol outlined above under controlled laboratory conditions.

References

The Reactivity of Ethyl 4-isocyanatobenzoate with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of ethyl 4-isocyanatobenzoate with a range of common nucleophiles, including amines, alcohols, and thiols. The document outlines the fundamental reaction mechanisms, explores the electronic factors governing reactivity, and presents detailed, adaptable experimental protocols for the synthesis of the corresponding urea, carbamate, and thiocarbamate derivatives. Quantitative data from analogous aryl isocyanate reactions are summarized to provide a comparative framework for predicting the reactivity of this compound. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the principles and practical applications of this versatile reagent in organic synthesis and drug discovery.

Introduction

This compound is a valuable bifunctional chemical intermediate, featuring a highly reactive isocyanate group and an ethyl ester moiety. The electrophilic nature of the isocyanate carbon makes it susceptible to attack by a wide variety of nucleophiles, leading to the formation of stable adducts. This reactivity profile has established this compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and polymers. In the realm of drug development, the urea and carbamate linkages formed from isocyanate reactions are prevalent in a multitude of biologically active molecules, including potent enzyme inhibitors.

This guide will delve into the core principles governing the reactivity of this compound, with a particular focus on its reactions with primary amines, alcohols, and thiols.

Reaction Mechanisms and Reactivity Profile

The fundamental reaction of an isocyanate with a nucleophile is a nucleophilic addition to the carbonyl carbon of the isocyanate group. The general order of reactivity for common nucleophiles with isocyanates is:

Primary Amines > Secondary Amines > Alcohols ≈ Thiols > Water [1]

The electron-withdrawing nature of the para-ethoxycarbonyl group in this compound is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to unsubstituted phenyl isocyanate.[2][3] This effect can be rationalized through resonance and inductive effects which delocalize electron density away from the isocyanate group.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is often quantitative and proceeds without the need for a catalyst.[4][5]

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with alcohols to form carbamates is generally slower than the reaction with amines and often requires catalysis.[6][7][8] Common catalysts include tertiary amines and organotin compounds. The reaction is reversible, especially at elevated temperatures.

Reaction with Thiols to Form Thiocarbamates

The reaction with thiols to produce thiocarbamates is also generally slower than with amines and can be catalyzed by bases, such as tertiary amines.[9][10] The reactivity of thiols can be enhanced by converting them to the more nucleophilic thiolates.

Quantitative Reactivity Data (Comparative)

The following table summarizes representative second-order rate constants for the reaction of phenyl isocyanate with various nucleophiles to provide a baseline for comparison.

| Nucleophile | Solvent | Temperature (°C) | Catalyst | Approximate k (L mol⁻¹ s⁻¹) |

| n-Butanol | Dioxane | 25 | None | ~1 x 10⁻⁴ |

| n-Butanol | Dioxane | 25 | Triethylamine | ~1 x 10⁻² |

| Aniline | Benzene | 25 | None | ~8 x 10⁻³ |

| 1-Butanethiol | Toluene | 25 | Triethylamine | ~1 x 10⁻³ |

Note: These values are approximate and collated from various sources for illustrative purposes. The actual rate constants for this compound are expected to be higher due to the electron-withdrawing substituent.

Experimental Protocols

The following are detailed, representative protocols for the reaction of this compound with a primary amine, an alcohol, and a thiol. These protocols can be adapted for different nucleophiles with appropriate modifications to the reaction conditions and purification procedures.

General Considerations

-

Safety: Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reagents and Solvents: Use anhydrous solvents, as water will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.

Synthesis of Ethyl 4-(3-butylureido)benzoate (Urea Formation)

Reaction:

Procedure:

-

To a stirred solution of n-butylamine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 10-15 minutes.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The reaction is complete when the isocyanate peak (around 2270 cm⁻¹) in the IR spectrum has disappeared.

-

Remove the solvent under reduced pressure.

-

If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of Ethyl 4-((butoxycarbonyl)amino)benzoate (Carbamate Formation)

Reaction:

Procedure:

-

To a stirred solution of this compound (1.0 eq.) and n-butanol (1.1 eq.) in anhydrous toluene, add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 mol%).

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or IR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of Ethyl 4-(((butylthio)carbonyl)amino)benzoate (Thiocarbamate Formation)

Reaction:

Procedure:

-

To a stirred solution of 1-butanethiol (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous THF at room temperature under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or IR spectroscopy.

-

Upon completion, remove the triethylamine hydrochloride salt by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Product Characterization

The synthesized urea, carbamate, and thiocarbamate derivatives can be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Infrared (IR) Spectroscopy: To verify the formation of the urea (C=O stretch around 1630-1680 cm⁻¹), carbamate (C=O stretch around 1680-1730 cm⁻¹), or thiocarbamate (C=O stretch around 1640-1680 cm⁻¹) and the disappearance of the isocyanate (N=C=O stretch around 2250-2280 cm⁻¹).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of solid products.

Visualizations

Reaction Pathways

Caption: Reaction of this compound with Nucleophiles.

Experimental Workflow

Caption: General Experimental Workflow for Synthesis.

Logical Relationship of Reactivity

Caption: Factors Influencing Isocyanate Reactivity.

Conclusion

This compound is a highly versatile reagent whose reactivity is governed by the strong electrophilicity of its isocyanate group, further enhanced by the electron-withdrawing nature of the p-ethoxycarbonyl substituent. Its reactions with amines, alcohols, and thiols provide reliable and high-yielding routes to substituted ureas, carbamates, and thiocarbamates, respectively. While specific kinetic data for this compound remains an area for further investigation, the principles of isocyanate chemistry and data from analogous systems provide a robust framework for predicting its behavior. The experimental protocols and workflows detailed in this guide offer a practical foundation for researchers to utilize this compound in the synthesis of novel compounds for applications in medicinal chemistry and materials science. Careful adherence to safety protocols is paramount when working with this and other isocyanates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. web.viu.ca [web.viu.ca]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of Ethyl 4-isocyanatobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-isocyanatobenzoate (C₁₀H₉NO₃), a key reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Executive Summary

This compound is a bifunctional molecule featuring both an ester and a highly reactive isocyanate group. This unique combination makes it a valuable synthon for creating a diverse range of molecular architectures. Accurate and thorough spectroscopic characterization is paramount for its use in research and development. This guide presents a consolidated resource of its ¹H NMR, ¹³C NMR, FT-IR, and MS data, offering a foundational reference for its identification and utilization.

Spectroscopic Data

The following sections provide a detailed summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the ethyl group and the parasubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.05 | Doublet | 2H | ~8.5 | Ar-H (ortho to -COOEt) |

| ~7.15 | Doublet | 2H | ~8.5 | Ar-H (ortho to -NCO) |

| 4.38 | Quartet | 2H | 7.1 | -O-CH ₂-CH₃ |

| 1.39 | Triplet | 3H | 7.1 | -O-CH₂-CH ₃ |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C =O (Ester) |

| ~138.0 | Ar-C -NCO |

| ~131.0 | Ar-C H (ortho to -COOEt) |

| ~128.5 | Ar-C -COOEt |

| ~125.0 | C =N=O (Isocyanate) |

| ~118.5 | Ar-C H (ortho to -NCO) |

| ~61.5 | -O-C H₂-CH₃ |

| ~14.0 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorptions of the isocyanate and ester groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~2270 | Strong, Sharp | Isocyanate (-N=C=O) | Asymmetric Stretch |

| ~1720 | Strong | Ester (C=O) | Stretch |

| ~1605, ~1510 | Medium | Aromatic Ring (C=C) | Stretch |

| ~1270 | Strong | Ester (C-O) | Stretch |

| ~1100 | Strong | Ester (O-C) | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are observed.

| m/z | Relative Intensity | Assignment |

| 191 | Moderate | [M]⁺ (Molecular Ion) |

| 163 | High | [M - C₂H₄]⁺ |

| 146 | High | [M - OCH₂CH₃]⁺ |

| 118 | Moderate | [M - COOCH₂CH₃]⁺ |

| 90 | Moderate | [C₆H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

-

Place a small amount of solid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Add a drop of a volatile solvent in which the compound is soluble (e.g., anhydrous chloroform or dichloromethane) to dissolve the solid.

-

Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of this compound. Researchers and scientists can utilize this information to ensure the quality and identity of their material, facilitating its effective application in drug development and materials science.

The Versatile Role of Ethyl 4-isocyanatobenzoate in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-isocyanatobenzoate is a valuable bifunctional reagent that serves as a cornerstone in various research and development sectors, particularly in medicinal chemistry, materials science, and bioconjugation. Its utility stems from the reactive isocyanate group, which readily forms stable linkages with nucleophiles, and the ethyl ester moiety, which can be further manipulated or can impart specific physicochemical properties to the final product. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental protocols, quantitative analysis techniques, and visual workflows to facilitate its integration into your research endeavors.

Core Applications in Research

This compound is predominantly utilized as a chemical building block and a linker molecule. Its primary applications can be categorized as follows:

-

Synthesis of Bioactive Molecules: The isocyanate group is a highly reactive electrophile that readily reacts with primary and secondary amines, alcohols, and thiols to form urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is harnessed to synthesize a wide array of complex organic molecules with potential biological activity. A notable application is in the synthesis of inhibitors for enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1), which are crucial targets in cancer therapy.

-

Bioconjugation and Drug Delivery: The ability of isocyanates to react with various functional groups present on biomolecules makes this compound a useful tool for bioconjugation. It can be employed to attach small molecules, probes, or tags to proteins, peptides, or other biopolymers. This is a fundamental strategy in the development of antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody for targeted delivery to cancer cells. The isocyanate moiety can serve as a reactive handle for covalent attachment.

-

Polymer and Materials Science: In materials science, this compound is used to modify the surface of materials or to synthesize novel polymers. For instance, it has been used in the preparation of cellulose carbamate and ester derivatives. Such modifications can alter the solubility, biodegradability, and other physicochemical properties of the base material, leading to the development of advanced biomaterials, functionalized surfaces for chromatography, or new drug delivery vehicles.

Quantitative Data Presentation

While specific kinetic data for reactions involving this compound are not extensively published, the progress of isocyanate reactions can be meticulously monitored and quantified using various analytical techniques. The choice of method depends on the specific reaction conditions and the properties of the reactants and products.

| Analytical Technique | Principle | Application Notes |

| In-situ Fourier Transform Infrared (FTIR) Spectroscopy | Monitors the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration band (around 2250-2280 cm⁻¹) and the appearance of product-specific bands (e.g., urea, carbamate). | Provides real-time kinetic data without the need for sampling. Useful for optimizing reaction conditions such as temperature, catalyst loading, and reaction time.[1] |

| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the reactants, products, and any byproducts over time. A quenching agent (e.g., an amine) is often used to stop the reaction in the collected samples. | A highly sensitive and accurate method for determining reaction conversion and yield. Requires method development for each specific reaction.[2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to monitor the disappearance of reactant signals and the appearance of product signals. ¹H and ¹³C NMR are commonly used for structural confirmation of the final product. | Provides detailed structural information. Can be used for quantitative analysis (qNMR) with an internal standard. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized products and can be used to identify intermediates and byproducts. | Essential for product characterization. Can be coupled with HPLC (LC-MS) for enhanced analytical power. |

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthesis.

Protocol 1: Synthesis of Ethyl 4-(3-phenylureido)benzoate

This protocol describes the synthesis of a urea derivative, a common application of this compound.

Materials:

-

This compound

-

Aniline

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.

-

In a separate flask, prepare a solution of aniline (1 equivalent) in anhydrous THF.

-

Slowly add the aniline solution to the stirred solution of this compound at room temperature using a dropping funnel.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then triturated with hexane to remove any unreacted starting materials.

-

The solid product is collected by vacuum filtration, washed with cold hexane, and dried under vacuum to yield Ethyl 4-(3-phenylureido)benzoate.

-

The purity and identity of the product can be confirmed by NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: General Procedure for the Modification of a Hydroxyl-Containing Polymer (e.g., Cellulose Derivative)

This protocol outlines a general method for the carbamoylation of a polymer with accessible hydroxyl groups.

Materials:

-

Hydroxyl-containing polymer (e.g., hydroxypropyl cellulose)

-

This compound

-

Anhydrous Dimethylacetamide (DMAc) or another suitable aprotic solvent

-

Dibutyltin dilaurate (DBTDL) as a catalyst (optional)

-

Methanol (for quenching and precipitation)

-

Centrifuge and centrifuge tubes

Methodology:

-

Dissolve the hydroxyl-containing polymer in anhydrous DMAc in a reaction vessel. This may require heating and stirring.

-

Once a homogeneous solution is obtained, cool the mixture to the desired reaction temperature (e.g., 50-80 °C).

-

Add this compound (the molar ratio will depend on the desired degree of substitution) to the polymer solution, followed by a catalytic amount of DBTDL if required.

-

Allow the reaction to proceed with stirring for a specified time (e.g., 4-24 hours) under an inert atmosphere.

-

After the reaction period, quench any unreacted isocyanate by adding a small amount of methanol.

-

Precipitate the modified polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol or isopropanol.

-

Collect the precipitated polymer by centrifugation or filtration.

-

Wash the polymer multiple times with the non-solvent to remove unreacted reagents and catalyst.

-

Dry the modified polymer under vacuum.

-

The degree of substitution can be determined by techniques such as NMR spectroscopy or elemental analysis.

Mandatory Visualizations